2,5-Dimethoxyphenylmagnesium bromide

Catalog No.
S1901840
CAS No.
62890-98-6
M.F
C8H9BrMgO2
M. Wt
241.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethoxyphenylmagnesium bromide

CAS Number

62890-98-6

Product Name

2,5-Dimethoxyphenylmagnesium bromide

IUPAC Name

magnesium;1,4-dimethoxybenzene-6-ide;bromide

Molecular Formula

C8H9BrMgO2

Molecular Weight

241.36 g/mol

InChI

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

OGUMLBJCEMZKKU-UHFFFAOYSA-M

SMILES

COC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-]

Canonical SMILES

COC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-]

2,5-Dimethoxyphenylmagnesium bromide is an organometallic compound classified as a Grignard reagent. Its molecular formula is C8H9BrMgO2\text{C}_8\text{H}_9\text{BrMgO}_2, with a molecular weight of approximately 241.36 g/mol. This compound features a benzene ring substituted with two methoxy groups at the 2 and 5 positions, enhancing its reactivity and solubility in organic solvents like tetrahydrofuran. Grignard reagents, including 2,5-dimethoxyphenylmagnesium bromide, are known for their ability to form carbon-carbon bonds, making them invaluable in organic synthesis .

2,5-Dimethoxyphenylmagnesium bromide acts as a nucleophilic reagent due to the negative charge density on the carbon atom bonded to magnesium. This carbanion-like character allows it to attack the electrophilic carbonyl carbon in various carbonyl compounds, leading to carbon-carbon bond formation. The presence of the methoxy groups enhances the nucleophilicity of the reagent [].

2,5-Dimethoxyphenylmagnesium bromide is a flammable and air-sensitive compound. It reacts vigorously with water, releasing flammable hydrogen gas. It is also considered a strong irritant and may cause skin burns and eye damage. Due to its reactivity, it should be handled with proper personal protective equipment (PPE) in a well-ventilated fume hood [].

  • Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to produce alcohols. The nucleophilic carbon from the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond.
  • Substitution Reactions: This compound can engage in substitution reactions with halides, facilitating the formation of new carbon-carbon bonds through the displacement of halogens.
  • Coupling Reactions: It is utilized in coupling reactions to synthesize biaryl compounds, which are important in various chemical applications .

The synthesis of 2,5-dimethoxyphenylmagnesium bromide typically involves the reaction of 2,5-dimethoxyphenyl bromide with magnesium metal in an anhydrous solvent like tetrahydrofuran. The general procedure includes:

  • Preparation: Anhydrous tetrahydrofuran is placed in a reaction flask under inert atmosphere conditions.
  • Reaction Initiation: Magnesium turnings are added to the flask followed by 2,5-dimethoxyphenyl bromide.
  • Heating: The mixture is heated to reflux for several hours to ensure complete conversion of the starting materials.
  • Cooling and Storage: After completion, the solution is cooled and can be stored under inert conditions due to its sensitivity to moisture and air .

2,5-Dimethoxyphenylmagnesium bromide has numerous applications in organic synthesis:

  • Organic Synthesis: It is primarily used as a reagent for constructing complex organic molecules, including pharmaceuticals and natural products.
  • Material Science: The compound can be employed in creating advanced materials such as polymers and nanomaterials.
  • Medicinal Chemistry: It serves as an intermediate in synthesizing bioactive compounds and drug candidates .

Studies on the interactions of 2,5-dimethoxyphenylmagnesium bromide typically focus on its reactivity with various electrophiles. For instance:

  • Carbonyl Compounds: Its nucleophilic addition to aldehydes and ketones has been extensively documented.
  • Halides: The compound's ability to participate in substitution reactions with alkyl halides allows for versatile synthetic pathways.

Research continues into optimizing these interactions for improved yields and selectivity in synthetic applications .

Several compounds share structural similarities with 2,5-dimethoxyphenylmagnesium bromide. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Phenylmagnesium BromideSimple phenyl group without substituentsLacks methoxy groups affecting reactivity
3,4-Dimethoxyphenylmagnesium BromideDimethoxy groups at different positionsDifferent substitution pattern affects properties
3-Methoxyphenylmagnesium BromideOne methoxy group at position 3Less steric hindrance compared to dimethoxy
4-Methylphenylmagnesium BromideMethyl substitution at position 4Alters electronic properties and reactivity

The presence of methoxy groups at specific positions on the aromatic ring significantly influences the reactivity and selectivity of 2,5-dimethoxyphenylmagnesium bromide compared to these similar compounds .

Hydrogen Bond Acceptor Count

4

Exact Mass

239.96363 g/mol

Monoisotopic Mass

239.96363 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-16

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